molecular formula C12H13N3O6 B11723153 methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

Cat. No.: B11723153
M. Wt: 295.25 g/mol
InChI Key: SLQCEFKHJIDSBB-JTQLQIEISA-N
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Description

Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O6 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12N4O4
  • Molecular Weight : 252.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those with dinitrophenyl groups, exhibit significant antimicrobial activity. For example, a study demonstrated that related compounds showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.78 µg/mL .

Anticancer Properties

Pyrrolidine derivatives have been evaluated for their anticancer properties. A notable study found that certain modifications to the pyrrolidine structure enhanced cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The presence of the dinitrophenyl group was linked to increased activity against these cell lines .

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Molecular docking studies suggest that the compound binds effectively to enoyl-ACP reductase, an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrrolidine derivatives and tested their efficacy against drug-resistant strains of bacteria. The results indicated that compounds similar to this compound displayed potent activity against multidrug-resistant Staphylococcus aureus with MIC values ranging from 0.5 to 1.0 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on modified pyrrolidine derivatives demonstrated significant anticancer effects. For instance, a derivative with a similar structure reduced the viability of A549 cells by approximately 63% at a concentration of 10 µM . The structure-activity relationship highlighted the importance of the dinitrophenyl moiety in enhancing cytotoxic effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis0.78 µg/mL
AntimicrobialStaphylococcus aureus0.5 - 1.0 µg/mL
AnticancerA549 Lung Cancer CellsIC50 = 10 µM

Properties

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

SLQCEFKHJIDSBB-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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